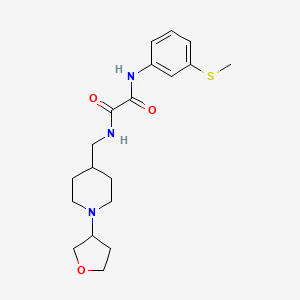

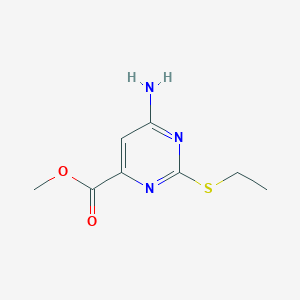

![molecular formula C23H23N7O3 B2946419 (2,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920405-24-9](/img/structure/B2946419.png)

(2,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-Epileptic Drug Development

Compounds containing 1,2,4-Triazines derivatives have been found to display anti-epileptic properties. An example is Lamotrigine, which is used in the treatment of epilepsy .

Anti-Tumor Applications

Triazole derivatives like Tirapazamine have shown promise in anti-tumor treatments due to their ability to act as radiosensitizers that enhance the effects of radiotherapy .

Antimicrobial Agents

Fused 1,2,4–triazines have been reported to possess antimicrobial properties, which could be beneficial in developing new antibiotics .

Anti-Viral Research

Some triazole derivatives are being studied for their anti-viral activities, which could lead to new treatments for viral infections .

Antimycobacterial Therapy

The structure of triazole derivatives has been linked with antimycobacterial activity, suggesting potential applications in combating tuberculosis and related diseases .

Anxiolytic and Antidepressant Effects

Research has indicated that certain 1,2,4-Triazines derivatives can exhibit anxiolytic and antidepressant activities, which could be useful in mental health therapies .

Dyslipidemia and Cardiovascular Disease Treatment

Fatty acid-binding proteins (FABPs) isoforms such as FABP4 and FABP5 are potential therapeutic targets for disorders like dyslipidemia and coronary heart disease. Triazole derivatives may play a role in developing treatments for these conditions .

Diabetes Management

Due to their interaction with FABPs, triazole derivatives could also be explored for therapeutic applications in diabetes management .

Orientations Futures

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored, given the known activities of similar compounds .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors . They are known to exhibit diverse biological activities, suggesting that they can bind to multiple targets in the biological system .

Mode of Action

It’s worth noting that similar compounds have shown to induce apoptosis in cancer cells . This is often achieved through the mitochondrial pathway, which involves a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .

Biochemical Pathways

Compounds with similar structures have been reported to affect various pathways related to apoptosis, cell cycle regulation, and dna repair .

Pharmacokinetics

The presence of the triazole nucleus in similar compounds has been associated with improved pharmacokinetic properties .

Result of Action

The result of the compound’s action is likely to be cell-specific. For instance, in cancer cells, similar compounds have been reported to induce apoptosis . This is often accompanied by a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the cells, and the specific characteristics of the target tissues .

Propriétés

IUPAC Name |

(2,4-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3/c1-32-17-8-9-18(19(14-17)33-2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCGWSAIKXLWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

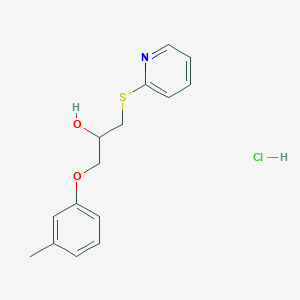

![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)

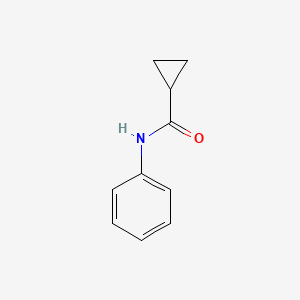

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2946338.png)

![2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946339.png)

![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)

![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)

![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2946358.png)